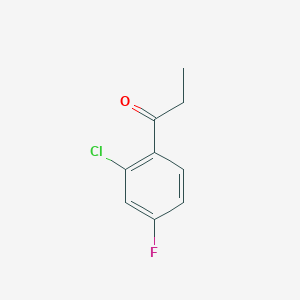

1-(2-Chloro-4-fluorophenyl)propan-1-one

Description

Contextualization within Halogenated Ketones and Fluorinated Aryl Systems

Halogenated ketones are a class of organic compounds characterized by a ketone functional group with at least one halogen substituent. The position of the halogen atom relative to the carbonyl group is crucial to its reactivity. For instance, α-halo ketones are known for their high reactivity and are valuable as alkylating agents in the synthesis of various heterocyclic compounds. wikipedia.org The halogenation of ketones can be carried out under either acidic or basic conditions, with each offering different regioselectivity. wikipedia.org

Fluorinated aryl systems are of significant interest in medicinal chemistry. The introduction of fluorine into a molecule can profoundly influence its pharmacokinetic and physicochemical properties. researchgate.net Fluorine's high electronegativity can alter the electron distribution within a molecule, affecting its pKa, dipole moment, and chemical stability. tandfonline.com Furthermore, replacing hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidation, and improve membrane permeability, which can lead to better bioavailability of a drug. tandfonline.comnih.gov The C-F bond is stronger than a C-H bond, which contributes to the increased stability of fluorinated compounds. nih.gov In the context of 1-(2-Chloro-4-fluorophenyl)propan-1-one, the presence of the fluorine atom on the aromatic ring is expected to increase its lipophilicity, a property that can enhance the absorption and transport of a drug across biological membranes. researchgate.net

The combination of a halogenated ketone and a fluorinated aryl system in this compound makes it a compound with potentially enhanced biological activity and metabolic stability, rendering it a valuable intermediate in drug discovery. tandfonline.comnih.gov

Historical Perspective on Related Propanone Derivatives in Organic Synthesis

The synthesis of aryl ketones, including propanone derivatives, has been significantly influenced by the development of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts. wikipedia.orgnih.gov Friedel-Crafts acylation, in particular, has become a fundamental method for attaching an acyl group to an aromatic ring, proceeding via electrophilic aromatic substitution. wikipedia.orgsigmaaldrich.com This reaction typically uses an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride, to produce aryl ketones. nih.govsigmaaldrich.com The development of this reaction was a pivotal moment in organic synthesis, providing a direct route to aromatic ketones which are key intermediates in the production of fine chemicals, pharmaceuticals, and fragrances. nih.gov

Propanone, commonly known as acetone, is the simplest ketone and has been a cornerstone of organic chemistry for centuries. ncert.nic.in Its derivatives have found widespread use as building blocks in the synthesis of more complex molecules. ontosight.ai The reactivity of the carbonyl group and the acidity of the α-hydrogens in propanone and its derivatives allow for a wide range of chemical transformations, including aldol (B89426) condensations, halogenations, and reductions. ncert.nic.in These reactions have been extensively studied and optimized over the years, forming a significant part of the organic chemist's toolkit. The applications of propanone derivatives are diverse, ranging from their use as intermediates in the synthesis of bioactive molecules to their role in the development of new materials. ontosight.ai

Current Research Landscape and Academic Interest

The current research landscape for substituted propanones, including this compound, is largely driven by their potential applications in medicinal chemistry and materials science. ontosight.ai While specific research on this compound is not extensively documented in publicly available literature, the interest in structurally similar compounds suggests its primary role as a synthetic intermediate.

Halogenated aryl ketones are recognized as important intermediates for the synthesis of pharmaceuticals and agrochemicals. nih.gov For example, related 1,3-diphenyl-3-(phenylthio)propan-1-ones have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.gov Similarly, substituted cathinones, which are derivatives of 2-amino-1-phenyl-1-propanone, represent a large class of compounds with significant interest in pharmacology. nih.gov The synthesis of various heterocyclic compounds often utilizes α-haloketones as starting materials. nih.gov

The academic and industrial interest in fluorinated organic compounds continues to grow due to the unique properties that fluorine imparts. researchgate.netbohrium.com Research focuses on developing new synthetic methodologies for the selective introduction of fluorine into organic molecules and exploring the applications of these novel compounds. bohrium.com Given this context, this compound is a compound of academic interest as a model substrate for new synthetic reactions and as a precursor for novel bioactive molecules. Its value lies in its potential to be transformed into a variety of more complex structures with desirable biological or material properties.

Below is a table of representative data for a related halogenated aryl ketone, illustrating the typical physical and chemical properties of this class of compounds.

| Property | Value |

| Chemical Formula | C9H7Cl2FO |

| Molecular Weight | 221.06 g/mol |

| Boiling Point | 305.3±32.0 °C (Predicted) |

| Density | 1.336±0.06 g/cm3 (Predicted) |

| IUPAC Name | 1-Propanone, 2-chloro-1-(3-chloro-4-fluorophenyl)- |

Data for a related compound, 2-chloro-1-(3-chloro-4-fluorophenyl)propan-1-one. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZFVWQMKORUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277727 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149914-82-9 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149914-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 2 Chloro 4 Fluorophenyl Propan 1 One

Established Synthetic Routes to Substituted Propan-1-ones

Friedel-Crafts Acylation Approaches to Aryl Ketones

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring, enabling the direct synthesis of aryl ketones. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. nih.govlibretexts.org

For the synthesis of 1-(2-chloro-4-fluorophenyl)propan-1-one, the logical precursors would be 1-chloro-3-fluorobenzene (B165101) and a propanoyl source like propanoyl chloride or propanoic anhydride. A strong Lewis acid, such as aluminum chloride (AlCl₃), is conventionally used to generate the highly electrophilic acylium ion (CH₃CH₂CO⁺) from the acylating agent. masterorganicchemistry.comorgsyn.orggoogle.com

The mechanism commences with the coordination of the Lewis acid to the acyl chloride, which facilitates the formation of the acylium ion. masterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluorobenzene. A critical aspect of this reaction is regioselectivity. The chloro and fluoro substituents are ortho-, para-directing groups due to their ability to donate lone-pair electrons via resonance, despite being deactivating through induction. The acylation will occur at the positions most activated by these substituents. The primary challenge is to control the substitution pattern to achieve the desired 2,4-disubstituted product. The reaction is generally driven to a mono-acylated product because the resulting ketone is deactivated towards further substitution. organic-chemistry.org

Table 1: Key Components in Friedel-Crafts Acylation

| Component | Role | Example |

| Aromatic Substrate | Nucleophile | 1-Chloro-3-fluorobenzene |

| Acylating Agent | Electrophile Precursor | Propanoyl chloride |

| Catalyst | Lewis Acid | Aluminum chloride (AlCl₃) |

| Product | Aryl Ketone | This compound |

Classic Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, which can form complexes with the product ketone, and involve aqueous workups that generate significant waste. orgsyn.org Modern variations aim to use more environmentally benign catalysts and conditions. organic-chemistry.org

Coupling Reactions Involving Halogenated Arenes and Propanoyl Moieties

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to Friedel-Crafts acylation, often with superior functional group tolerance and regioselectivity. thermofisher.com The Suzuki-Miyaura and Stille couplings are prominent examples used for the synthesis of aryl ketones. nih.govwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com To synthesize this compound, one could couple 2-chloro-4-fluorophenylboronic acid with propanoyl chloride. acs.org This acylation reaction is conducted under anhydrous conditions and typically requires a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov The method is advantageous due to the stability and low toxicity of organoboron reagents. mdpi.com

The Stille coupling utilizes an organostannane (organotin) reagent coupled with an organic electrophile. wikipedia.orglibretexts.org The synthesis could be achieved by reacting a propanoyl-stannane derivative with a dihalogenated benzene, such as 1-bromo-2-chloro-4-fluorobenzene, or by coupling an organostannane like (2-chloro-4-fluorophenyl)trimethylstannane with propanoyl chloride. thermofisher.comlibretexts.org Stille reactions are known for their excellent functional group tolerance and are compatible with a wide array of functionalities including esters, amides, and even other ketones. thermofisher.comopenochem.org However, a significant drawback is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Suzuki and Stille Coupling for Aryl Ketone Synthesis

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboronic acid/ester | Organostannane |

| Electrophile | Acyl Halide | Acyl Halide, Aryl Halide |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Palladium complex (e.g., Pd(PPh₃)₄) |

| Advantages | Low toxicity of boron reagents, readily available reagents | Excellent functional group tolerance, air/moisture stable reagents |

| Disadvantages | Can be sensitive to reaction conditions | High toxicity of tin reagents and byproducts |

Advanced Ketone Synthesis Techniques from Precursors (e.g., from chalcones or prop-2-en-1-one derivatives)

Advanced synthetic methods often employ multi-step sequences starting from readily available precursors. Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates that can be converted into saturated ketones. ekb.egjchemrev.com

A plausible route to this compound would begin with the synthesis of a chalcone (B49325) derivative, (E)-1-(2-chloro-4-fluorophenyl)-3-phenylprop-2-en-1-one. This is typically achieved via a base-catalyzed Claisen-Schmidt condensation between 1-(2-chloro-4-fluorophenyl)ethan-1-one and benzaldehyde. nih.gov Subsequently, the α,β-unsaturated double bond of the chalcone can be selectively reduced to yield the corresponding saturated propan-1-one. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for this transformation. This two-step approach allows for significant molecular diversity, as various substituted benzaldehydes can be used in the initial condensation step.

Stereoselective Synthesis and Enantiomeric Resolution Strategies

The synthesis of enantiopure compounds is of paramount importance, particularly in the pharmaceutical industry. Stereoselective methods aim to produce a single enantiomer of a chiral molecule, which can be achieved through asymmetric catalysis or the use of chiral auxiliaries.

Application of Chiral Auxiliaries and Asymmetric Catalysis in Propanone Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of a chiral propanone, an auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP derivative, could be attached to a propanoic acid precursor to form a chiral imide or hydrazone. blogspot.com Diastereoselective alkylation at the α-position, followed by removal of the auxiliary, would yield an enantiomerically enriched product. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. mdpi.com A potential strategy for synthesizing chiral this compound involves the asymmetric hydrogenation of a corresponding prochiral olefin, such as a 1-(2-chloro-4-fluorophenyl)prop-2-en-1-ol derivative, followed by oxidation. Alternatively, direct catalytic asymmetric synthesis of α-aryl ketones can be achieved through methods like palladium-catalyzed decarboxylative protonation of α-aryl-β-keto allyl esters, which can produce high levels of enantioselectivity. acs.orgresearchgate.net

Table 3: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction Controlled | Key Feature |

| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations | Forms a chiral imide, directing electrophilic attack. |

| SAMP/RAMP | Alkylation of ketones/aldehydes | Forms a chiral hydrazone, controlling α-alkylation. |

| Camphorsultam | Various C-C bond formations | Provides high steric bias for diastereoselective reactions. |

| Pseudoephedrine | Alkylation of carboxylic acids | Forms a chiral amide, directing enolate alkylation. wikipedia.org |

Enzymatic Approaches for Enantiopure Intermediates

Biocatalysis, using isolated enzymes or whole-cell systems, provides a powerful and environmentally friendly method for producing enantiopure compounds under mild conditions. usm.my The two primary enzymatic strategies applicable here are enzymatic kinetic resolution (EKR) and the asymmetric reduction of a prochiral ketone.

In enzymatic kinetic resolution , a racemic mixture is reacted with an enzyme that selectively transforms one enantiomer faster than the other. wikipedia.org For instance, racemic 1-(2-chloro-4-fluorophenyl)propan-1-ol (the alcohol precursor to the ketone) could be subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), using an acyl donor like vinyl acetate. The lipase would selectively acylate one enantiomer (e.g., the R-alcohol), leaving the other (S-alcohol) unreacted. researchgate.net The resulting mixture of the acylated and unreacted alcohols can then be separated.

A more direct approach is the asymmetric reduction of the prochiral ketone, this compound, using a ketoreductase (KRED) or an alcohol dehydrogenase. usm.mynih.gov These enzymes, often utilizing a cofactor like NADPH or NADH, can reduce the carbonyl group to a hydroxyl group with very high enantioselectivity, yielding a single enantiomer of the corresponding secondary alcohol. usm.my This enantiopure alcohol is a valuable chiral building block and can be oxidized back to the enantiopure ketone if desired. sci-hub.se

Table 4: Common Enzymes in Asymmetric Synthesis of Alcohols

| Enzyme Type | Reaction | Substrate | Product | Selectivity |

| Lipase (e.g., CALB) | Kinetic Resolution (Acylation) | Racemic Alcohol | Enantiopure Alcohol + Enantiopure Ester | High (ee >99%) |

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketone | Enantiopure Alcohol | High (ee >99%) |

| Alcohol Dehydrogenase | Asymmetric Reduction | Prochiral Ketone | Enantiopure Alcohol | Variable to High |

| Baker's Yeast | Asymmetric Reduction | Prochiral Ketone | Enantiopure Alcohol | Good to Excellent |

Mechanistic Elucidation of Synthetic Pathways for this compound

The synthesis of aryl ketones such as this compound is predominantly achieved through electrophilic aromatic substitution, with the Friedel-Crafts acylation being a cornerstone methodology. organic-chemistry.orgnih.gov This section provides a detailed examination of the reaction mechanisms central to the formation of the carbonyl group and discusses the critical influence of catalysts and reagents on the reaction's direction and selectivity.

Detailed Reaction Mechanisms for Carbonyl Formation Reactions

The primary route for introducing a propanoyl group onto the 2-chloro-4-fluorophenyl moiety is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene. This reaction transforms an aromatic ring into a ketone and proceeds through a well-established multi-step mechanism involving a potent electrophile. byjus.comsigmaaldrich.com

Step 1: Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, typically propanoyl chloride, by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the propanoyl chloride, weakening the carbon-chlorine bond. sigmaaldrich.com This complex then cleaves, resulting in the formation of a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CH₂CO⁺). byjus.comsigmaaldrich.com Due to this resonance stabilization, the acylium ion is not susceptible to the carbocation rearrangements that can complicate Friedel-Crafts alkylation reactions. libretexts.org

Step 2: Electrophilic Aromatic Substitution

The generated acylium ion acts as the electrophile in an attack on the electron-rich π-system of the 1-chloro-3-fluorobenzene ring. byjus.com This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a cationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The positive charge on this intermediate is delocalized across the ring through resonance, which provides a degree of stabilization.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. byjus.com This deprotonation event restores the aromatic π-system, regenerates the Lewis acid catalyst (AlCl₃), and forms hydrochloric acid (HCl) as a byproduct. byjus.com The result is the formation of the final product, this compound.

An alternative, though less common, pathway for carbonyl formation could involve the use of organometallic reagents. For instance, a Grignard reagent could be prepared from a suitable halogenated precursor of the 2-chloro-4-fluorophenyl ring. This nucleophilic Grignard reagent could then react with an acylating agent like propanoyl chloride to form the target ketone. However, the Friedel-Crafts acylation remains the more direct and widely employed method for this class of compounds. nih.govacechemistry.co.uk

Role of Catalysts and Reagents in Directed Synthesis and Selectivity

The success of the synthesis of this compound hinges on the careful selection of catalysts and reagents, which govern the reaction's efficiency and, crucially, its regioselectivity.

Role of Catalysts

Lewis acid catalysts are indispensable for Friedel-Crafts acylation. Their primary function is to generate the acylium ion electrophile from the acyl halide. masterorganicchemistry.com

Common Lewis Acids: Aluminum chloride (AlCl₃) is a traditional and highly effective catalyst for this reaction. masterorganicchemistry.com Other Lewis acids, such as ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), and boron trifluoride (BF₃), can also be employed.

Stoichiometry: Unlike some other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid. organic-chemistry.org This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst. This complex deactivates the catalyst, preventing it from participating in further acylium ion formation. An aqueous workup is required in the final step to hydrolyze this complex and liberate the ketone product. libretexts.org

Modern Catalysts: Research has explored more environmentally benign and reusable catalysts. These include solid acid catalysts like zinc oxide (ZnO) and non-hygroscopic catalysts such as aluminum dodecatungstophosphate, which can facilitate the reaction under solvent-free conditions. organic-chemistry.org

| Catalyst Type | Examples | Key Role in Synthesis | Typical Conditions |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃, SnCl₄ | Generation of the acylium ion from propanoyl chloride. masterorganicchemistry.com | Anhydrous conditions, often requires stoichiometric amounts. organic-chemistry.org |

| Solid Acid Catalysts | Zinc Oxide (ZnO) | Promotes acylation, offering easier separation and potential for reuse. organic-chemistry.org | Can be used in solvent-free or microwave-irradiated conditions. organic-chemistry.org |

| Heteropoly Acids | Aluminum dodecatungstophosphate (AlPW₁₂O₄₀) | Acts as a non-hygroscopic, efficient catalyst. organic-chemistry.org | Effective under solvent-less conditions. organic-chemistry.org |

Role of Reagents and Regioselectivity

The regiochemical outcome of the Friedel-Crafts acylation is dictated by the directing effects of the substituents already present on the aromatic ring. In the synthesis of this compound, the starting material is 1-chloro-3-fluorobenzene.

Directing Effects: Both chlorine and fluorine are halogens, which are deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution. This is due to the competing inductive effect (electron-withdrawing, -I) and resonance effect (electron-donating, +R).

Positional Selectivity: In 1-chloro-3-fluorobenzene, the potential sites for electrophilic attack are positions 2, 4, and 6.

Position 2: Ortho to both Cl and F. This position is sterically hindered and electronically deactivated by the proximity of two electronegative atoms.

Position 4: Ortho to F and para to Cl. This position is strongly activated by both substituents.

Position 6: Ortho to Cl and para to F. This position is also strongly activated.

The formation of 1-(2-Chloro-4-fluorophenyl )propan-1-one indicates that the acylation occurs specifically at position 6 of the 1-chloro-3-fluorobenzene starting material. The incoming propanoyl group attaches at this site, which becomes carbon-1 of the new product. This high degree of regioselectivity is a key feature of directed synthesis, where the inherent electronic properties of the reagents guide the reaction to the desired constitutional isomer. The para-directing effect of the fluorine atom combined with the ortho-directing effect of the chlorine atom synergistically activates this position for electrophilic attack, leading to the desired product.

Despite a comprehensive search for experimental and theoretical spectroscopic data, specific research findings for the compound this compound are not available in the public domain. Detailed ¹H NMR, ¹³C NMR, FT-IR, and FT-Raman spectral analyses for this exact molecule have not been published in the literature accessible through the performed searches.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables as per the provided outline. The strict constraint to focus solely on "this compound" and the exclusion of analogous data from other compounds prevents the creation of scientifically accurate content for the specified subsections.

To provide a scientifically rigorous article, one would need access to either experimental data from a laboratory synthesis and characterization of the compound or to a publication containing this information. Such resources could not be located.

Spectroscopic and Structural Elucidation of 1 2 Chloro 4 Fluorophenyl Propan 1 One

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography stands as a powerful technique for the unambiguous determination of the atomic and molecular structure of a crystalline solid. mdpi.com The arrangement of atoms in a crystal lattice, bond lengths, bond angles, and intermolecular interactions can be precisely mapped, providing a foundational understanding of the compound's solid-state behavior.

While a single crystal X-ray diffraction study for 1-(2-Chloro-4-fluorophenyl)propan-1-one has not been reported, the analysis of the closely related compound, 1-(4-chlorophenyl)propan-1-one, provides a robust model for its likely structural features. A study on this analog revealed that it crystallizes in a specific crystal system and space group, with well-defined unit cell dimensions. researchgate.net The key crystallographic parameters for 1-(4-chlorophenyl)propan-1-one are summarized in the table below. It is anticipated that this compound would exhibit comparable, though not identical, crystallographic data, with variations arising from the substitution of a hydrogen atom with a fluorine atom and the different position of the chlorine atom on the phenyl ring.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₉ClO |

| Formula Weight | 168.62 |

| Temperature (K) | 120(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 3.945(4) Å b = 10.352(10) Å c = 19.387(19) Å α = 90° β = 90° γ = 90° |

| Volume (ų) | 791.6(14) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.414 |

| Absorption Coefficient (mm⁻¹) | 0.404 |

| F(000) | 352 |

The solid-state structure of organic molecules is governed by a variety of intermolecular interactions that dictate the crystal packing. In the case of 1-(4-chlorophenyl)propan-1-one, the supramolecular structure is characterized by weak C—H···O hydrogen bonds and π–π stacking interactions involving the aromatic rings. researchgate.net The short c-axis dimension of 3.945(4) Å is indicative of face-to-face intermolecular π–π stacking. researchgate.net The interplanar separation between the stacked aromatic rings is approximately 3.48(1) Å. researchgate.net

It is highly probable that this compound would also exhibit similar intermolecular interactions. The presence of the carbonyl group provides a hydrogen bond acceptor, while the substituted phenyl ring is capable of participating in π–π stacking. The introduction of a fluorine atom could introduce additional weak interactions, such as C—H···F or C—F···π interactions, which would further influence the crystal packing motif.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. Electron ionization (EI) mass spectrometry is a common method for the analysis of small organic molecules.

While a specific mass spectrum for this compound is not available, the mass spectrum of the related 1-(4-chlorophenyl)propan-1-one provides a useful reference for predicting its fragmentation behavior. nist.gov The mass spectrum of 1-(4-chlorophenyl)propan-1-one shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group. Key fragments would include the loss of the ethyl group to form the 4-chlorobenzoyl cation, and the formation of the 4-chlorophenyl cation.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₉H₈ClFO. The fragmentation pattern would likely be analogous, with major fragments corresponding to the [M-CH₂CH₃]⁺ (2-chloro-4-fluorobenzoyl cation) and the [C₆H₃ClF]⁺ (2-chloro-4-fluorophenyl cation) ions. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be evident in the molecular ion and any chlorine-containing fragment peaks.

Computational Chemistry and Mechanistic Insights for 1 2 Chloro 4 Fluorophenyl Propan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 1-(2-Chloro-4-fluorophenyl)propan-1-one.

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this involves calculating the potential energy as a function of key dihedral angles, particularly the rotation around the bond connecting the carbonyl carbon to the phenyl ring. This process, known as conformational analysis, identifies the lowest energy conformer.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict geometric parameters like bond lengths, bond angles, and dihedral angles with high accuracy. These theoretical values can then be compared with experimental data if available, for instance, from X-ray crystallography.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule were not found in the searched literature. The values represent the type of data that would be generated from a DFT geometry optimization.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Calculated Value | Parameter | Calculated Value |

| C=O | 1.215 | C-C=O | 121.5 |

| C-Cl | 1.745 | C-C-Cl | 119.8 |

| C-F | 1.358 | C-C-F | 118.5 |

| C(ar)-C(O) | 1.490 | C(ar)-C(O)-C(ethyl) | 118.0 |

Vibrational Frequency Calculations and Experimental Spectral Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical spectra are crucial for the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

A comparison between the calculated (often scaled by an empirical factor to account for anharmonicity and basis set deficiencies) and experimental frequencies provides a powerful validation of the computed molecular structure.

Table 2: Hypothetical Vibrational Frequencies for this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes. The values represent the type of data that would be generated from a DFT frequency calculation and how it would be correlated with experimental data.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C=O stretch | 1710 | 1695 | 1693 |

| Aromatic C-C stretch | 1595 | 1588 | 1590 |

| C-Cl stretch | 780 | 775 | 778 |

| C-F stretch | 1240 | 1235 | - |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

These orbitals' spatial distribution provides insight into the reactive sites. For instance, regions of the molecule with a high density of the LUMO are likely sites for nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes. The values represent the type of data that would be generated from a DFT electronic structure calculation.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.60 |

Advanced Quantum Chemical Calculations

Beyond standard DFT calculations, more advanced analyses can provide deeper insights into the electronic structure and reactivity of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. This method provides a quantitative description of bonding and intramolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, such as the delocalization of electron density from a lone pair (donor) into an antibonding orbital (acceptor), are crucial for understanding hyperconjugation and resonance effects that contribute to molecular stability.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites. Different colors on the MEP surface indicate regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). Green areas represent neutral potential. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen, making it a prime site for electrophilic interaction, and positive potentials around the hydrogen atoms.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For this compound, a variety of NCIs can be anticipated due to the presence of its distinct functional groups: a carbonyl group, a halogenated aromatic ring, and an alkyl chain. NCI analysis, typically performed using methods based on electron density, can reveal and characterize these interactions.

The primary non-covalent interactions expected for this molecule include:

Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor. While the molecule lacks strong hydrogen bond donors (like O-H or N-H), it can participate in weak C-H···O hydrogen bonds with neighboring molecules. The hydrogen atoms on the propanoyl group and the aromatic ring can act as weak donors. nih.gov

Halogen Bonds: The chlorine and fluorine atoms on the phenyl ring can act as halogen bond donors (at the electrophilic σ-hole) or as hydrogen bond/nucleophile acceptors (at the electronegative equatorial region). mdpi.com Interactions such as C-Cl···O and C-F···O with the carbonyl oxygen of another molecule are plausible and can significantly influence crystal packing.

π-Interactions: The electron-rich phenyl ring can engage in π-π stacking interactions with other aromatic rings. The orientation of these interactions (e.g., parallel-displaced or T-shaped) would be influenced by the electronic effects of the chloro and fluoro substituents.

A theoretical NCI analysis would involve calculating the electron density and its derivatives to generate 3D isosurfaces that visualize these weak interactions. The color-coding of these surfaces typically indicates the nature of the interaction (attractive, repulsive, or van der Waals). The strength of these interactions can be quantified through computational methods.

Table 1: Hypothetical Interaction Energies for Dominant Non-Covalent Interactions in a Dimer of this compound (Illustrative Data)

| Interaction Type | Interacting Atoms/Groups | Estimated Interaction Energy (kcal/mol) | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | C(α)-H ··· O=C | -1.5 to -3.0 | 2.2 - 2.8 |

| Halogen Bond | C-Cl ··· O=C | -2.0 to -4.5 | 2.9 - 3.4 |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | -2.5 to -5.0 | 3.4 - 3.8 |

| Dipole-Dipole | C=O ··· C=O | -1.0 to -2.5 | 3.0 - 4.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound in a condensed phase, such as in a solvent or in a crystal lattice, over a specific timescale.

An MD simulation would typically be set up by placing the molecule in a simulation box filled with a chosen solvent (e.g., water or a non-polar solvent like hexane) and applying a force field (e.g., OPLS-AA, CHARMM) to describe the inter- and intramolecular forces. nih.gov The simulation would track the movement of each atom over time by solving Newton's equations of motion.

Key dynamic behaviors that could be investigated include:

Conformational Flexibility: The simulation would reveal the preferred dihedral angles and rotational freedom around the single bonds, particularly the bond connecting the carbonyl group to the phenyl ring and the C-C bond in the propanoyl chain.

Solvation Structure: The radial distribution functions of solvent molecules around specific atoms (like the carbonyl oxygen or the halogen atoms) would describe the structure of the solvation shell.

Solvent Accessible Surface Area (SASA): This metric would quantify the exposure of different parts of the molecule to the solvent, providing insights into its hydrophobic and hydrophilic character.

Table 2: Hypothetical Parameters and Results for an MD Simulation of this compound in Water (Illustrative Data)

| Simulation Parameter | Value |

|---|---|

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Illustrative Result | Average Value |

| RMSD of the molecule | 1.8 ± 0.4 Å |

| Radius of Gyration (Rg) | 3.5 ± 0.2 Å |

| Total Solvent Accessible Surface Area (SASA) | 350 ± 15 Ų |

Reaction Pathway Modeling and Transition State Characterization

The carbonyl group in this compound is an electrophilic center, making it susceptible to nucleophilic addition, a fundamental reaction for ketones. ksu.edu.salibretexts.org Reaction pathway modeling, often using Density Functional Theory (DFT), can elucidate the mechanism of such a reaction by mapping the potential energy surface from reactants to products.

A plausible reaction to model would be the addition of a simple nucleophile, such as a hydride ion (H⁻) or a cyanide ion (CN⁻), to the carbonyl carbon. The modeling process would involve:

Geometry Optimization: The structures of the reactant ketone, the nucleophile, the transition state, and the final product (an alkoxide or alcohol) are optimized to find their lowest energy conformations.

Transition State Search: A transition state (TS) is located on the potential energy surface. This is a first-order saddle point, representing the highest energy barrier along the reaction coordinate.

Frequency Analysis: This calculation confirms the nature of the stationary points. A stable structure (reactant, product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The geometry of the transition state is of particular interest. For a nucleophilic attack on a carbonyl, the nucleophile typically approaches the carbon atom at a specific angle (the Bürgi-Dunitz angle, approximately 107°), rather than perpendicularly to the carbonyl plane. academie-sciences.fr

Table 3: Hypothetical DFT Calculation Results for the Nucleophilic Addition of Hydride (H⁻) to this compound (Illustrative Data at the B3LYP/6-31G(d) level of theory)

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 12.5 kcal/mol |

| Reaction Energy (ΔE) | -25.0 kcal/mol |

| Transition State Geometry | |

| Forming C···H Bond Length | 2.15 Å |

| Breaking C=O Bond Length | 1.35 Å |

| H···C=O Angle (Bürgi-Dunitz) | 108.5° |

| Imaginary Frequency | -450 cm⁻¹ |

Derivatization Chemistry and Synthetic Utility of 1 2 Chloro 4 Fluorophenyl Propan 1 One

Nucleophilic Substitution Reactions at the Carbonyl Alpha-Position

The carbon atom adjacent to the carbonyl group, known as the alpha-position, in 1-(2-chloro-4-fluorophenyl)propan-1-one is susceptible to nucleophilic substitution reactions. This reactivity stems from the acidity of the alpha-hydrogens, which can be removed by a base to form a resonance-stabilized enolate intermediate. This enolate is a potent nucleophile and can react with various electrophiles.

A primary example of this reactivity is alpha-halogenation . Under acidic or basic conditions, the alpha-hydrogen can be replaced by a halogen. For instance, in an acid-catalyzed reaction, the ketone is first protonated, followed by tautomerization to an enol. This enol then acts as a nucleophile, attacking a halogen molecule (e.g., Br₂ or Cl₂). In base-promoted halogenation, an enolate is formed, which then attacks the halogen. While no specific literature detailing the alpha-halogenation of this compound was identified, the reaction is a fundamental transformation for ketones of this class. A closely related compound, 1-(4-bromophenyl)propan-1-one, can be converted to 1-(4-bromophenyl)-2-chloropropan-1-one, illustrating the feasibility of this reaction.

Another crucial reaction at the alpha-position is alpha-alkylation . This process involves the formation of an enolate, typically with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide in an Sₙ2 reaction. This allows for the formation of a new carbon-carbon bond at the alpha-position, extending the carbon skeleton. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if the ketone is unsymmetrical.

Transformations of the Carbonyl Group

The carbonyl group is a central feature of this compound, and its transformation is key to synthesizing a variety of functional groups.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-chloro-4-fluorophenyl)propan-1-ol. This is a common transformation achieved using various reducing agents.

| Reducing Agent | Product | Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 1-(2-chloro-4-fluorophenyl)propan-1-ol | Protic solvent (e.g., methanol, ethanol) |

| Lithium aluminum hydride (LiAlH₄) | 1-(2-chloro-4-fluorophenyl)propan-1-ol | Aprotic solvent (e.g., THF, diethyl ether) |

| Catalytic Hydrogenation (H₂/catalyst) | 1-(2-chloro-4-fluorophenyl)propan-1-ol | Metal catalyst (e.g., Pd, Pt, Ni) |

Reductive Amination: This powerful reaction converts the carbonyl group into an amine. The ketone first reacts with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This reaction provides a direct route to compounds such as 1-(2-chloro-4-fluorophenyl)propan-1-amine.

Oxidation to Carboxylic Acids: While the direct oxidation of a simple ketone like this to a carboxylic acid with retention of the carbon skeleton is not a standard transformation, oxidative cleavage can be achieved under harsh conditions. More synthetically useful is the haloform reaction, which can convert methyl ketones into carboxylic acids. However, as this compound is an ethyl ketone, it would not undergo a positive haloform test.

Reactions Involving Aromatic Ring Functionalization

The 2-chloro-4-fluorophenyl ring is an electron-deficient aromatic system, which influences its reactivity in functionalization reactions.

Metal-Catalyzed Cross-Coupling: The chloro-substituent on the aromatic ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst could replace the chlorine atom with a new aryl group, leading to the synthesis of complex biaryl structures. The feasibility of such reactions on chloroarenes has been well-established. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Pd(OAc)₂/P(o-tol)₃ | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/BINAP | C-N (Aryl-Amine) |

Heterocyclic Ring Formation Utilizing the Propanone Core

The propanone backbone of this compound is an excellent precursor for the synthesis of various heterocyclic rings, particularly five- and six-membered systems. This is typically achieved through condensation reactions with dinucleophiles.

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. A common synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). While the starting ketone is not a 1,3-dicarbonyl itself, it can be converted into one. For example, Claisen condensation with an ester (e.g., ethyl acetate) would yield a β-diketone, which can then be cyclized with hydrazine or a substituted hydrazine to form a pyrazole ring. nih.govmdpi.com

Pyridine (B92270) Synthesis: Pyridines, six-membered nitrogen-containing aromatic heterocycles, can be synthesized through various condensation strategies. The Hantzsch pyridine synthesis, for example, involves the condensation of a β-ketoester, an aldehyde, and ammonia. The propanone core can be elaborated to form the necessary precursors for such cyclizations. Another approach is the condensation of an α,β-unsaturated ketone (which can be prepared from this compound via an aldol (B89426) reaction followed by dehydration) with an enamine or ammonia equivalent. baranlab.org

Chiral Transformations and Stereochemical Control

The reduction of the prochiral carbonyl group in this compound to a chiral secondary alcohol presents an opportunity for stereochemical control. Asymmetric synthesis methods can be employed to produce one enantiomer of the alcohol in excess.

Asymmetric Reduction: This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent like borane (B79455) (BH₃) in the presence of a chiral catalyst.

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones. This method is known for its high enantioselectivity with a wide range of ketones. nih.gov

Noyori Asymmetric Hydrogenation: This method employs chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with high enantioselectivity. These catalysts are highly efficient and can be used on an industrial scale.

The resulting chiral alcohol, 1-(2-chloro-4-fluorophenyl)propan-1-ol, is a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Precursor for Complex Organic Molecules

The chemical architecture of 1-(2-Chloro-4-fluorophenyl)propan-1-one makes it a strategic starting material for synthesizing more complex molecular frameworks, particularly in the pharmaceutical and agrochemical industries. The presence of chlorine and fluorine atoms on the phenyl ring significantly influences the molecule's reactivity and the properties of its derivatives. smolecule.com Halogenated aromatic ketones are recognized as important intermediates in the production of a wide range of organic compounds. ontosight.ai

The ketone functional group serves as a prime site for a variety of chemical transformations, including reduction to an alcohol, reductive amination to introduce nitrogen-containing moieties, and condensation reactions. The aromatic halogens can be substituted or can direct further electrophilic substitution reactions, allowing for the construction of highly functionalized aromatic systems. For instance, related halogenated phenyl compounds serve as crucial building blocks for Active Pharmaceutical Ingredients (APIs), such as in the synthesis of selective estrogen receptor degraders for cancer treatment. ossila.com The synthesis of various substituted cathinones and other psychoactive substances also highlights the utility of the chlorophenyl propanone backbone in creating neurologically active compounds. nih.govresearchgate.net

The following table outlines examples of complex molecules synthesized from structurally similar halogenated phenyl precursors, illustrating the potential synthetic pathways accessible from this compound.

| Precursor Type | Synthetic Transformation | Resulting Complex Molecule/Class | Reference |

| Halogenated Phenyl | Grignard Reaction, Borylation | Biphenyl Catalysts | ossila.com |

| Chlorophenyl Propanone | Amination, Reduction | Substituted Cathinone Derivatives | nih.gov |

| Chlorophenyl Ketone | Condensation, Cyclization | Antimicrobial Agents | nih.gov |

| Fluorophenyl Propanone | Intermediate for Heterocycles | Quinolone Derivatives | nih.gov |

Integration into Polymeric Structures and Advanced Materials

The unique combination of a ketone and halogen substituents provides opportunities for integrating this compound into polymeric structures and other advanced materials. While direct polymerization of the molecule itself is not common, it can be utilized as a monomer or a modifying agent to impart specific properties to polymers. The reactive chlorine substituent, for example, is a feature explored in the development of new materials like polymers and dyes from analogous compounds. ontosight.ai

Potential routes for incorporation include:

Functional Monomer: The molecule can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer, when copolymerized, would introduce the chloro-fluoro-phenyl group as a pendant side chain, potentially enhancing the polymer's thermal stability, flame retardancy, or refractive index.

Polymer Modification: The ketone group can be used to graft the molecule onto existing polymer backbones that possess complementary reactive sites. This post-polymerization modification can alter the surface properties or chemical resistance of the material.

Precursor for High-Performance Polymers: The compound can serve as a starting material for the synthesis of more complex, difunctional monomers suitable for step-growth polymerization processes, leading to the formation of polyesters, polyamides, or polyimides with tailored properties derived from the halogenated aromatic core.

Design and Synthesis of Functionally Substituted Analogues

The modification of this compound is a key strategy for developing new chemical entities with specific biological or material properties. The synthesis of functionally substituted analogues can be achieved through targeted reactions at different sites within the molecule.

Reactions at the Carbonyl Group: The ketone can be reduced to a secondary alcohol, 1-(2-chloro-4-fluorophenyl)propan-1-ol, using reducing agents like sodium borohydride (B1222165). smolecule.com It can also undergo condensation reactions with amines or hydrazines to form imines, oximes, or semicarbazones. The synthesis of semicarbazone derivatives from related chloro-fluorophenyl compounds has been shown to produce molecules with significant antimicrobial activity. researchgate.net

Alpha-Carbon Functionalization: The carbon atom adjacent to the ketone is susceptible to electrophilic substitution. Bromination at this position, for example, yields alpha-bromo ketones like 2-Bromo-1-(4-chlorophenyl)propan-1-one, which are highly versatile intermediates for introducing further functionalities via nucleophilic substitution. synquestlabs.com

Aromatic Ring Substitution: While the existing halogens deactivate the ring towards electrophilic substitution, their directing effects can be exploited under specific conditions. More commonly, nucleophilic aromatic substitution (SNAr) can be employed to replace one of the halogens, particularly if the ring is further activated.

Multi-step Synthesis: Complex derivatives, such as 1,2,4-oxadiazoles and 1,2,4-triazoles, can be synthesized using multi-step reaction sequences starting from the propiophenone (B1677668) core or its derivatives. nih.govchemmethod.com These heterocyclic systems are prevalent in medicinal chemistry. A patent describes the synthesis of related α-chloro-4-fluorophenyl benzyl (B1604629) ketones through Friedel-Crafts acylation, a fundamental reaction for creating carbon-carbon bonds with the aromatic ring. google.com

The table below summarizes various synthetic approaches for creating analogues.

| Reaction Type | Reagents | Functional Group Targeted | Resulting Analogue Class | Reference |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | Aromatic Ring | Aryl Ketones | smolecule.comgoogle.com |

| Condensation | Hydrazine (B178648) Derivatives | Carbonyl Group | Semicarbazones | researchgate.net |

| Reduction | Sodium Borohydride | Carbonyl Group | Secondary Alcohols | smolecule.com |

| Halogenation | Bromine | Alpha-Carbon | α-Bromo Ketones | synquestlabs.com |

| Cyclization | Amidoximes | Multiple (via intermediate) | 1,2,4-Oxadiazoles | nih.gov |

Catalytic Applications and Ligand Development

The rigid, functionalizable scaffold of this compound and its derivatives makes it an attractive platform for the development of ligands for catalysis. While the compound itself is not a catalyst, it can be elaborated into molecules that coordinate with metal centers to facilitate chemical reactions.

A key strategy involves leveraging the halogen atoms as handles for cross-coupling reactions or for the formation of organometallic reagents. For example, a related compound, 1-bromo-2-chloro-4-fluorobenzene, is used to prepare a Grignard reagent, which is then converted into a boronic acid. ossila.com This boronic acid subsequently serves as a component in a biphenyl-based catalyst for peptide synthesis, achieving high conversion rates. ossila.com

This synthetic approach demonstrates a clear pathway for converting the 2-chloro-4-fluorophenyl moiety into a component of a larger, catalytically active system. By modifying the propiophenone side chain to include additional donor atoms (e.g., nitrogen, phosphorus, or oxygen), it is possible to design novel bidentate or polydentate ligands. These ligands could find applications in various areas of transition metal catalysis, including:

Asymmetric hydrogenation

Cross-coupling reactions (e.g., Suzuki, Heck)

Polymerization catalysis

The electronic properties of the ligand, and thus the activity of the metal catalyst, can be fine-tuned by the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Currently, 1-(2-Chloro-4-fluorophenyl)propan-1-one is primarily recognized within the chemical literature and commercial catalogues as a synthetic intermediate or building block. Its key contribution lies in its potential utility for constructing more complex molecular architectures. The academic significance of structurally related aryl ketones is well-documented; they are pivotal precursors in the synthesis of various heterocyclic compounds and serve as key intermediates for pharmacologically active molecules and agrochemicals. ontosight.ainih.gov For instance, ketones of this class are known to be intermediates in the synthesis of pyrazoles and other heterocycles. nih.govresearchgate.net

The core value of this compound is derived from its combination of a reactive ketone functional group and a di-substituted phenyl ring containing both chlorine and fluorine atoms. These halogens can influence the electronic properties of the molecule and serve as potential sites for further functionalization, making it an attractive scaffold for medicinal chemistry and materials science. ontosight.ai

Unexplored Synthetic Avenues and Methodological Challenges

While standard synthetic routes to aryl ketones, such as Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101) with propanoyl chloride, are likely applicable, significant opportunities for novel synthetic exploration exist.

Asymmetric Synthesis : A major unexplored avenue is the development of enantioselective methods to access chiral derivatives. The carbon alpha to the carbonyl group could be a target for asymmetric functionalization, or the ketone itself could be asymmetrically reduced to a chiral alcohol. Such stereochemically defined molecules are of high value in pharmaceutical research, where enantiomers often exhibit different biological activities.

Flow Chemistry and Process Optimization : The application of continuous flow chemistry for the synthesis of this compound has not been investigated. Flow processes could offer improved reaction control, enhanced safety, and greater scalability compared to traditional batch methods.

Novel Catalytic Systems : Exploration of novel catalytic systems, including heterogeneous catalysts or biocatalysts, for the synthesis and transformation of this compound could lead to more efficient and environmentally benign chemical processes.

Methodological challenges include ensuring high regioselectivity during the initial synthesis to avoid the formation of isomers. Furthermore, the relative reactivity of the chloro and fluoro substituents under various reaction conditions presents a challenge that must be carefully managed in multi-step synthetic sequences.

Opportunities in Advanced Computational Modeling and Prediction

Computational chemistry offers a powerful, non-empirical approach to elucidate the properties and reactivity of this compound before undertaking extensive laboratory work.

Quantum Chemical Calculations : Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of molecular properties. These include geometric parameters, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as the molecular electrostatic potential surface, which can indicate sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Simulation : Computational modeling can be used to simulate potential reaction pathways, calculate activation energies, and predict product distributions for novel transformations. This would be invaluable in designing efficient synthetic routes and understanding unexpected reaction outcomes.

Pharmacokinetic Prediction : For potential derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies can predict their drug-likeness and potential toxicological profiles. nih.gov This predictive capability is crucial for prioritizing which derivatives to synthesize and test in early-stage drug discovery. nih.gov

| Computational Method | Potential Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals. | Reactivity maps, spectroscopic data (NMR, IR), bond energies. |

| Molecular Dynamics (MD) | Simulation of conformational behavior in different solvents. | Understanding solute-solvent interactions, predicting stable conformers. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the structure of derivatives and their biological activity. | Prediction of the biological potency of novel, unsynthesized derivatives. |

| ADMET Prediction | In silico screening of derivatives for drug-like properties. | Profiles for absorption, distribution, metabolism, excretion, and toxicity. |

Potential for Novel Derivatization Strategies and Transformations

The true potential of this compound lies in its utility as a versatile platform for generating diverse chemical entities. The ketone moiety and the adjacent methylene (B1212753) group are prime sites for a wide array of chemical transformations.

Alpha-Functionalization : The methylene group alpha to the carbonyl can be halogenated, alkylated, or used in condensation reactions. For example, Claisen-Schmidt condensation with various aldehydes could yield a library of chalcone (B49325) derivatives, a class of compounds known for a wide range of biological activities. mdpi.com

Carbonyl Group Transformations : The ketone can be converted into a variety of other functional groups. Reaction with amines can yield imines or enamines, while reaction with hydrazine (B178648) derivatives can produce hydrazones and pyrazoles. nih.govresearchgate.net Reduction of the ketone would provide the corresponding secondary alcohol, a valuable intermediate for esterification or etherification reactions.

Heterocycle Synthesis : The compound is an ideal precursor for the synthesis of various heterocyclic systems. For example, reaction with diketones or other bifunctional reagents could lead to the formation of substituted pyridines, pyrimidines, or diazepines.

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Claisen-Schmidt Condensation | Aromatic Aldehydes, Base | Chalcones |

| Hydrazone Formation | Hydrazine Derivatives (e.g., Hydrazine, Phenylhydrazine) | Hydrazones, Pyrazoles |

| Semicarbazone Formation | Semicarbazide Hydrochloride | Semicarbazones |

| Reduction | Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohols |

| Alpha-Halogenation | N-Bromosuccinimide (NBS), Sulfuryl Chloride (SO₂Cl₂) | α-Halo Ketones |

| Mannich Reaction | Formaldehyde, Secondary Amine | β-Amino Ketones (Mannich Bases) |

Outlook for Broader Chemical Significance and Interdisciplinary Research

The future research trajectory for this compound is inherently interdisciplinary, bridging organic synthesis with medicinal chemistry, agrochemistry, and materials science.

Medicinal Chemistry : Derivatives of this compound could be screened for a wide range of biological activities. The halogenated phenyl ring is a common feature in many active pharmaceutical ingredients. Research could focus on developing novel antibacterial, antifungal, anticancer, or anti-inflammatory agents. mdpi.comresearchgate.net The structural similarity to precursors for kinase inhibitors suggests this as another promising avenue. nih.gov

Agrochemicals : Phenyl ketones and their derivatives are important scaffolds in the development of herbicides and pesticides. ontosight.ai New derivatives of this compound could be synthesized and evaluated for their potential to address challenges in agriculture, such as herbicide resistance.

Materials Science : Aryl ketones can be incorporated into polymer backbones or used as photoinitiators in polymerization processes. The specific substitution pattern of this compound could impart unique properties, such as thermal stability or altered photophysical characteristics, to new materials. ontosight.ai

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-fluorophenyl)propan-1-one in academic research?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with 2-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Claisen-Schmidt condensation between substituted acetophenones and aldehydes under basic conditions is viable. For halogenated derivatives, careful control of reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 acyl chloride:aromatic substrate) minimizes side reactions like polyacylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (70–85%) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and fluoro groups via coupling patterns and chemical shifts).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for distinguishing regioisomers .

- IR Spectroscopy : Confirms carbonyl (C=O) stretch (~1700 cm⁻¹) and C-F/C-Cl vibrations (1100–500 cm⁻¹).

Cross-referencing these datasets with computational methods (e.g., DFT) validates structural assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for halogenated propanones?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces altering bond geometries. To address this:

- Perform variable-temperature NMR to detect equilibrium shifts.

- Compare experimental XRD data (e.g., C=O bond length: ~1.21 Å) with DFT-optimized gas-phase structures.

- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic parameters .

Q. What challenges arise in refining the crystal structure of halogenated aromatic ketones using SHELXL, and how can they be addressed?

- Methodological Answer :

- Challenge 1 : Heavy atoms (Cl, F) cause absorption effects. Solution : Apply multi-scan corrections (SADABS) during data collection .

- Challenge 2 : Disordered substituents. Solution : Use PART instructions in SHELXL to model disorder and refine occupancy ratios .

- Challenge 3 : Twinning in polar space groups. Solution : Test for twinning (PLATON) and apply TWIN/BASF commands in refinement .

Q. How do electron-withdrawing substituents (Cl, F) influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The meta-directing effects of Cl and F deactivate the aromatic ring, reducing electrophilicity at the para position. However, the carbonyl group remains reactive:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.